molecular formula C25H36O3 B195154 Estradiol enanthate CAS No. 4956-37-0

Estradiol enanthate

Cat. No. B195154
CAS RN: 4956-37-0
M. Wt: 384.6 g/mol
InChI Key: RFWTZQAOOLFXAY-BZDYCCQFSA-N
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Description

Estradiol enanthate is a synthetic form of estrogen used in hormone replacement therapy to treat menopausal symptoms such as hot flashes and vaginal dryness . It is also used to reduce the risk of osteoporosis in postmenopausal women . It is a form of combined injectable birth control used to prevent pregnancy .


Synthesis Analysis

Estradiol enanthate is synthesized from estradiol, a naturally occurring hormone that circulates endogenously within the human body . Injectable estradiol preparations such as estradiol valerate and estradiol cypionate in oil are frequently used as estrogens in transfeminine hormone therapy . The data for the injectable estradiol preparations were generally fit best by a three-compartment pharmacokinetic model .


Molecular Structure Analysis

The molecular formula of Estradiol enanthate is C25H36O3 . The average mass is 384.552 Da and the monoisotopic mass is 384.266449 Da .


Chemical Reactions Analysis

Estradiol enanthate is a pro-drug ester of Estradiol, a naturally occurring hormone that circulates endogenously within the human body . Esterification of estradiol aims to improve absorption and bioavailability after oral administration or to sustain release from depot intramuscular injections through improved lipophilicity . Following absorption, the esters are cleaved, resulting in the release of endogenous estradiol, or 17β-estradiol .


Physical And Chemical Properties Analysis

Estradiol enanthate has a density of 1.1±0.1 g/cm^3, a boiling point of 509.5±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C . Its enthalpy of vaporization is 81.0±3.0 kJ/mol and its flash point is 197.1±22.9 °C . The index of refraction is 1.560 and the molar refractivity is 111.9±0.4 cm^3 .

Safety And Hazards

Estradiol enanthate should be handled with care. Avoid breathing dusts or mists. Avoid contact during pregnancy/while nursing. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Avoid release to the environment. Wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O3/c1-3-4-5-6-7-24(27)28-23-13-12-22-21-10-8-17-16-18(26)9-11-19(17)20(21)14-15-25(22,23)2/h9,11,16,20-23,26H,3-8,10,12-15H2,1-2H3/t20-,21-,22+,23+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWTZQAOOLFXAY-BZDYCCQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023001
Record name Estradiol enanthate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Estradiol enanthate

CAS RN

4956-37-0
Record name Estradiol enanthate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4956-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estradiol enanthate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004956370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estradiol enanthate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Estra-1,3,5(10)-triene-3,17β-diol 17-heptanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.272
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ESTRADIOL ENANTHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAP315WZIA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
255
Citations
EM Coutinho, P Spinola, G Tomaz, K Morais… - Contraception, 2000 - Elsevier
… 10 mg estradiol enanthate was compared to another group of subjects using the lower dose combination of 90 mg dihydroxyprogesterone acetophenide with 6 mg estradiol enanthate. …
Number of citations: 10 www.sciencedirect.com
N Kurihara, S TADOKORO, H OGAWA - The Japanese Journal of …, 1972 - jstage.jst.go.jp
… The objective of the present work is to determine in rats, hormonal action of a mixture of dihydroxyprogesterone aceto phenide and estradiol enanthate, one of the test preparations of …
Number of citations: 4 www.jstage.jst.go.jp
RL Morais, LF Garcia, DV Thomaz, GS Lobón… - International Journal of …, 2019 - Elsevier
… In this context, Algestone Acetophenide and Estradiol Enanthate are synthetic sex … efficiency of the hormones Algestone Acetophenide and Estradiol Enanthate was of 88.9% and of 91.8…
Number of citations: 8 www.sciencedirect.com
R Recio, J Garza-Flores, R Schiavon, A Reyes… - Contraception, 1986 - Elsevier
… (DHPA) and estradiol enanthate (E2-EN) was first used in humans as a monthly parenteral … was less than 1% and the crossreaction of estradiol enanthate with the estradiol antiserum …
Number of citations: 18 www.sciencedirect.com
EM Coutinho, P Spinola, C Athayde, CF Noronha… - Contraception, 2006 - Elsevier
INTRODUCTION: This study compared two regimens of a monthly injectable contraceptive containing dihydroxyprogesterone acetophenide 150 mg and estradiol enanthate 10 mg (…
Number of citations: 7 www.sciencedirect.com
JCM Wiemeyer, CL Sagasta, JMR Mateo… - Contraception, 1990 - Elsevier
… The metabolic effect of the monthly injectable contraceptive containing dihydroxyprogesterone acetophenide (DHPA) 150 mg + estradiol enanthate (EEn) 10 mg was compared to that of …
Number of citations: 12 www.sciencedirect.com
EM Coutinho, P Spinola, I Barbosa, M Gatto, G Tomaz… - Contraception, 1997 - Elsevier
… acetophenide with 6 mg estradiol enanthate is compared with the regular combination 150 mg of dihydroxyprogesterone acetophenide with 10 mg estradiol enanthate. …
Number of citations: 16 www.sciencedirect.com
W Aly - Transfeminine Science, 2021 - transfemscience.org
… The included preparations were injectable estradiol benzoate in oil, estradiol valerate in oil, estradiol cypionate both in oil and as a suspension, estradiol enanthate in oil, estradiol …
Number of citations: 0 transfemscience.org
MA Vázquez-Alcántara, MA Juárez-Oropeza… - Journal of steroid …, 1985 - Elsevier
… Female castrated rats were injected 1 pmol of estradiol dipalmitate and estradiol dioleate, using estradiol benzoate and estradiol enanthate as controls. Biological activity was …
Number of citations: 18 www.sciencedirect.com
GH Martı́nez, A Castañeda, JE Correa - Contraception, 1998 - Elsevier
Perlutal® (other names: Topasel®, Perlutan®) is a once-a-month injectable contraceptive that contains 10 mg estradiol enanthate and 150 mg dihydroxyprogesterone acetophenide. A …
Number of citations: 5 www.sciencedirect.com

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